SU11271 was identified and synthesized by scientists at the pharmaceutical company Sugen, which is now part of the larger entity known as the United States subsidiary of the global pharmaceutical company, Pfizer. The compound was initially investigated for its ability to inhibit certain receptor tyrosine kinases, which play significant roles in tumorigenesis.
In terms of chemical classification, SU11271 falls under the category of kinase inhibitors. More specifically, it is known to target vascular endothelial growth factor receptors (VEGFRs), which are pivotal in angiogenesis—the process through which new blood vessels form from pre-existing ones. This characteristic positions SU11271 as a potential candidate for cancer therapeutics.
The synthesis of SU11271 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. The synthetic pathway can be summarized as follows:
The molecular structure of SU11271 can be represented by its chemical formula, which includes several functional groups that contribute to its activity as a kinase inhibitor. The compound typically features a central aromatic system with various substituents that enhance its binding affinity to target proteins.
SU11271 undergoes various chemical reactions primarily during its synthesis and when interacting with biological targets. Key reactions include:
The reactivity profile of SU11271 is influenced by its functional groups, which can participate in electrophilic or nucleophilic reactions depending on the surrounding conditions.
SU11271 exerts its biological effects primarily through inhibition of receptor tyrosine kinases, particularly those involved in angiogenesis and tumor growth. The mechanism can be described as follows:
Studies have shown that SU11271 effectively reduces tumor growth in preclinical models by inhibiting angiogenesis and inducing apoptosis in cancer cells.
SU11271 has been primarily investigated for its potential applications in oncology due to its ability to inhibit tumor growth through anti-angiogenic mechanisms. Research studies have explored its efficacy in various cancer types, including:
SU11271 is a selective small-molecule inhibitor targeting the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase (RTK), a key oncogenic driver in multiple cancers. MET (also known as hepatocyte growth factor receptor) is encoded by the MET proto-oncogene on chromosome 7q21-31 and regulates cellular proliferation, migration, and invasion. SU11271 exhibits high specificity for MET by competitively binding to its ATP-binding pocket, inhibiting autophosphorylation of tyrosine residues (Tyr1234/Tyr1235) in the kinase domain [1] [7]. Unlike multi-targeted RTK inhibitors, SU11271 shows minimal off-target effects against structurally similar RTKs such as EGFR or VEGFR, as confirmed by kinase profiling assays [2] [10].
Table 1: Selectivity Profile of SU11271 Against Key RTKs
RTK Target | Inhibition IC₅₀ (nM) | Structural Class |
---|---|---|
MET | 10–50 | Type Ia/Ib |
EGFR | >10,000 | ErbB Family |
VEGFR2 | >5,000 | VEGFR Family |
PDGFRβ | >5,000 | PDGFR Family |
RON | 500–1,000 | MET Family |
SU11271 disrupts HGF/MET signaling cascades, critical in tumor progression and metastasis. Upon MET inhibition, SU11271 suppresses:
SU11271 demonstrates submicromolar binding affinity (Kd = 40–100 nM) for MET, measured via radioligand displacement and in-cell NMR spectroscopy [4] [8]. Compared to analogous inhibitors:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7